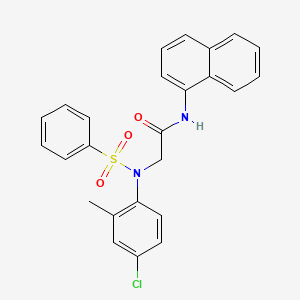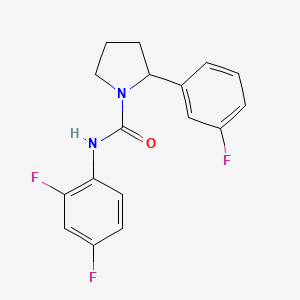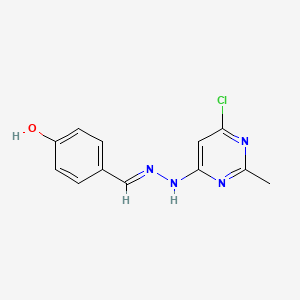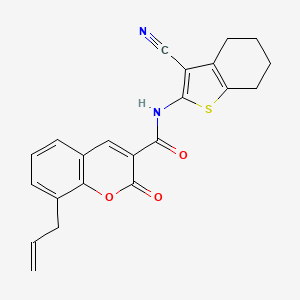
N~2~-(4-chloro-2-methylphenyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-chloro-2-methylphenyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a combination of chloro, methyl, naphthyl, and phenylsulfonyl groups attached to a glycinamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chloro-2-methylphenyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Glycinamide Backbone: The initial step involves the preparation of the glycinamide backbone through the reaction of glycine with appropriate amines under controlled conditions.
Introduction of Substituents: The chloro, methyl, naphthyl, and phenylsulfonyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to ensure selective substitution at the desired positions.
Final Assembly: The final step involves the coupling of the substituted glycinamide with the remaining substituents to form the target compound. This step may require the use of coupling agents and specific reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of N2-(4-chloro-2-methylphenyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. These methods aim to maximize efficiency, yield, and purity while minimizing waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(4-chloro-2-methylphenyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are commonly used.
Substitution: Substitution reactions may require reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of specific functional groups.
Aplicaciones Científicas De Investigación
N~2~-(4-chloro-2-methylphenyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in biological studies to investigate its effects on cellular processes and molecular pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N2-(4-chloro-2-methylphenyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Chloro-2-methylphenyl)-2-(2,4-dimethoxyphenylamino)acetamide
- N-(4-Chloro-2-methylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide
Uniqueness
N~2~-(4-chloro-2-methylphenyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3S/c1-18-16-20(26)14-15-24(18)28(32(30,31)21-10-3-2-4-11-21)17-25(29)27-23-13-7-9-19-8-5-6-12-22(19)23/h2-16H,17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYZLSLAUKKWAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362051 |
Source


|
| Record name | ST51015775 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6189-44-2 |
Source


|
| Record name | ST51015775 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-({5-[2-(allyloxy)-5-bromobenzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B6095330.png)
![N-(2-{4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}-2-oxoethyl)acetamide](/img/structure/B6095336.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B6095340.png)
![1-(2-ethoxyphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6095346.png)

![1-[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]methanamine](/img/structure/B6095369.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(3-isoxazolylmethyl)acetamide](/img/structure/B6095375.png)
![N-(3-methoxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride](/img/structure/B6095385.png)
![3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)-3-phenyl-1-propanone](/img/structure/B6095389.png)
![4-(3-{3-[benzyl(methyl)amino]-2-hydroxypropoxy}-4-methoxybenzyl)-2-piperazinone](/img/structure/B6095394.png)

![2-(dimethylamino)-7-[(7-methyl-1-benzofuran-2-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6095411.png)

![3-chloro-N-(2-methoxyethyl)-4-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6095419.png)
